2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide
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Overview
Description
This compound is a mouthful, but its structure is intriguing! It consists of a thiadiazole core with appended functional groups
Name: 2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide
Molecular Formula: CHNOS
CAS Number: 497824-16-5
Preparation Methods
Synthetic Routes: While detailed synthetic routes for this compound are scarce, we can infer that it involves the condensation of appropriate precursors. The thiadiazole scaffold likely forms through cyclization reactions.
Industrial Production: Unfortunately, industrial-scale production methods remain elusive due to limited data. Researchers primarily synthesize it for specialized studies.
Chemical Reactions Analysis
Reactivity:
Oxidation: The sulfur atoms in the thiadiazole ring are susceptible to oxidation.
Reduction: Reduction of the nitro group may yield an amino derivative.
Substitution: The benzyl and phenyl groups can undergo substitution reactions.
- Thionyl chloride (SOCl2) : Converts the hydroxyl group to a chloride.
- Hydrazine hydrate (N2H4·H2O) : Forms the hydrazide moiety.
- Base-catalyzed condensation : For the Schiff base formation.
Major Products: The compound itself is the major product, but derivatives may arise from further functionalization.
Scientific Research Applications
Chemistry:
- Ligand Design : Its unique structure makes it a potential ligand for coordination chemistry.
- Organic Synthesis : Researchers explore its reactivity in novel transformations.
- Antimicrobial Properties : Investigate its antibacterial or antifungal effects.
- Enzyme Inhibition : Assess its impact on specific enzymes.
- Materials Science : Potential applications in polymers or nanomaterials.
Mechanism of Action
The compound’s mechanism likely involves interactions with cellular targets, affecting biological pathways. Further studies are needed to elucidate this fully.
Properties
Molecular Formula |
C20H20N4OS4 |
---|---|
Molecular Weight |
460.7 g/mol |
IUPAC Name |
2-[[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(4-methylsulfanylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C20H20N4OS4/c1-14-3-5-16(6-4-14)12-27-19-23-24-20(29-19)28-13-18(25)22-21-11-15-7-9-17(26-2)10-8-15/h3-11H,12-13H2,1-2H3,(H,22,25)/b21-11+ |
InChI Key |
AUPYSEFSUULSJI-SRZZPIQSSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)N/N=C/C3=CC=C(C=C3)SC |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NN=CC3=CC=C(C=C3)SC |
Origin of Product |
United States |
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